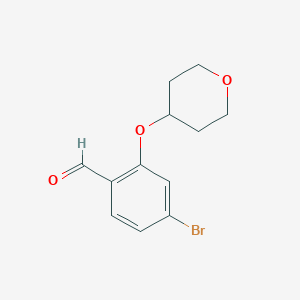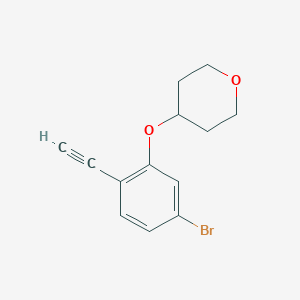![molecular formula C16H14O2 B8151439 Methyl 4'-vinyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8151439.png)
Methyl 4'-vinyl-[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family It consists of a biphenyl core with a vinyl group at the 4’ position and a carboxylate ester group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, Negishi coupling, or Ullmann coupling.
Introduction of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate may involve large-scale coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of catalysts like iron or aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as amines or alcohols in the presence of acid or base catalysts.
Major Products
Nitration: Formation of nitro derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of amides or other esters.
科学的研究の応用
Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Research: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
作用機序
The mechanism of action of Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate depends on its specific application:
In Polymerization: The vinyl group undergoes radical polymerization to form polymer chains.
In Organic Reactions: The biphenyl core and ester group participate in various chemical transformations through electrophilic and nucleophilic mechanisms.
In Biological Systems: The compound may interact with proteins or nucleic acids through non-covalent interactions such as hydrogen bonding and π-π stacking.
類似化合物との比較
Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives such as:
4,4’-Dibromo-[1,1’-biphenyl]: Lacks the vinyl and ester groups, making it less versatile in polymerization and esterification reactions.
4,4’-Dimethyl-[1,1’-biphenyl]: Contains methyl groups instead of vinyl and ester groups, affecting its reactivity and applications.
4,4’-Dihydroxy-[1,1’-biphenyl]: Contains hydroxyl groups, making it more suitable for hydrogen bonding interactions.
The unique combination of the vinyl and ester groups in Methyl 4’-vinyl-[1,1’-biphenyl]-4-carboxylate provides it with distinct reactivity and applications compared to other biphenyl derivatives.
特性
IUPAC Name |
methyl 4-(4-ethenylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18-2/h3-11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYPHJUWBOWGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
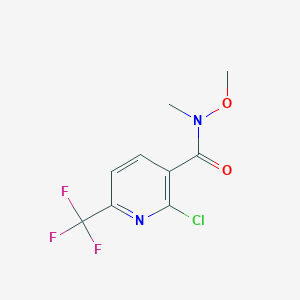
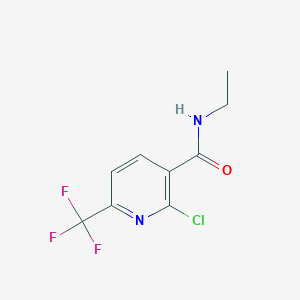
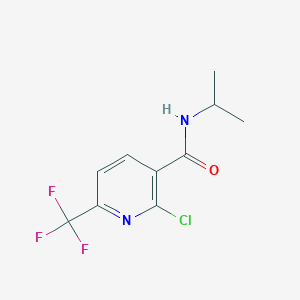
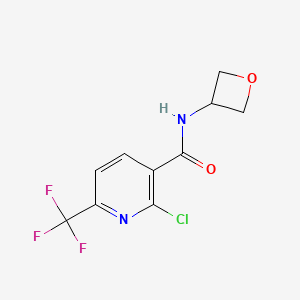
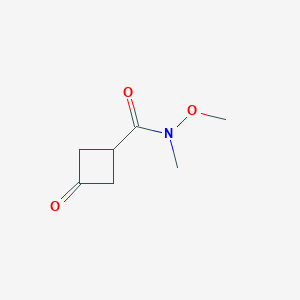
![Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8151404.png)
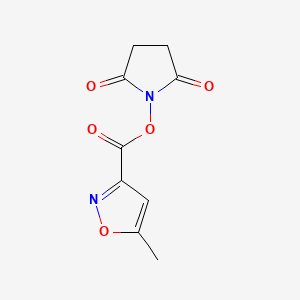
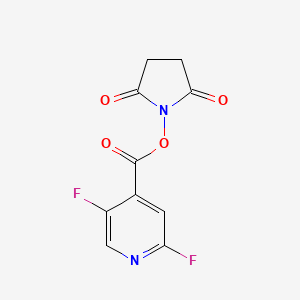
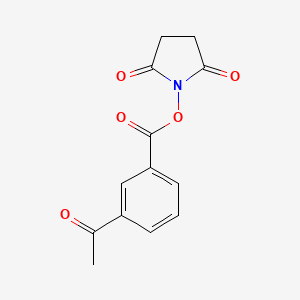
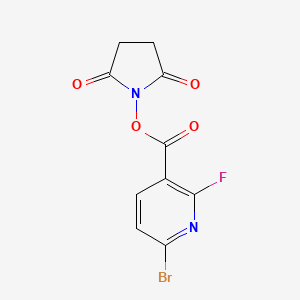
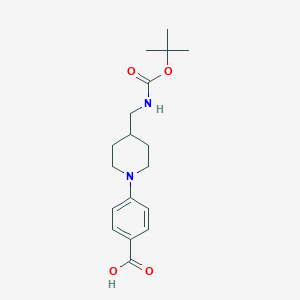
![Methyl 4'-ethynyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8151431.png)
